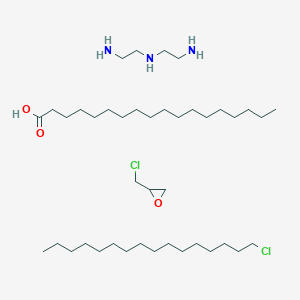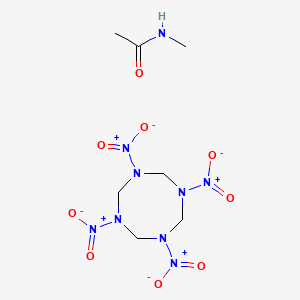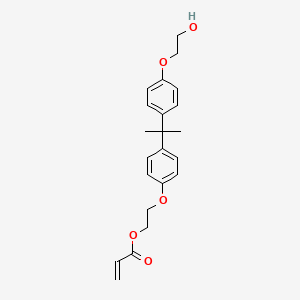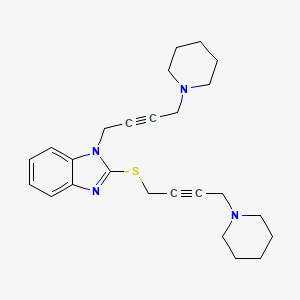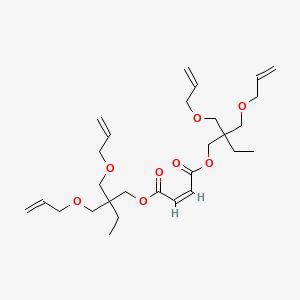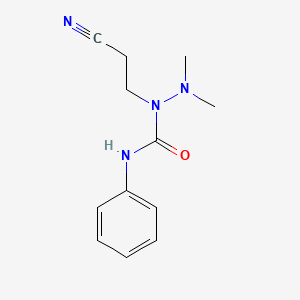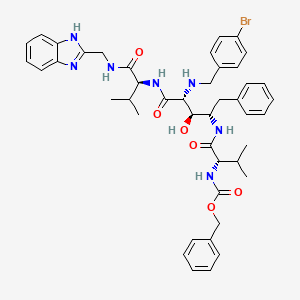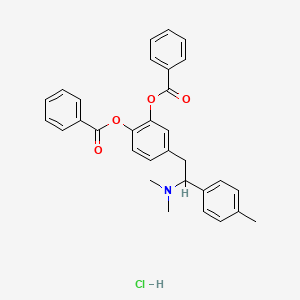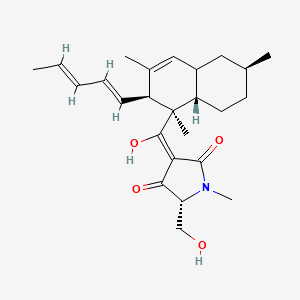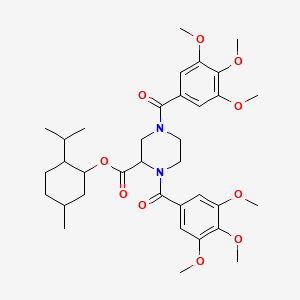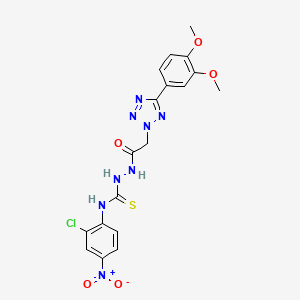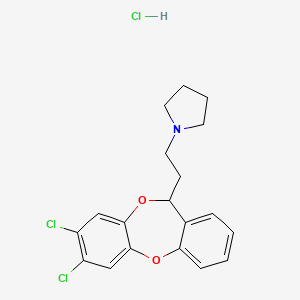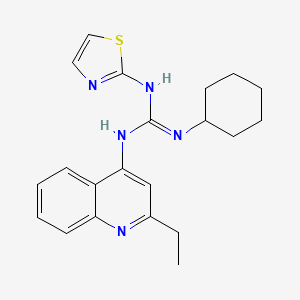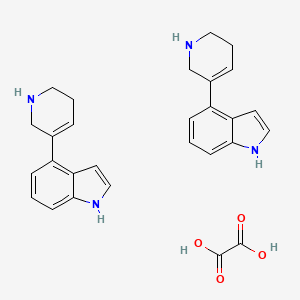
oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole is a complex organic compound that combines the properties of oxalic acid and a tetrahydropyridinyl-indole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the tetrahydropyridinyl group. Finally, the oxalic acid moiety is attached under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, thereby exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Oxalic acid derivatives: Compounds with similar oxalic acid moieties.
Indole derivatives: Compounds with similar indole structures.
Tetrahydropyridine derivatives: Compounds with similar tetrahydropyridine groups.
Uniqueness
Oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole is unique due to its combination of these three distinct structural features, which may confer unique chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
83367-91-3 |
|---|---|
Fórmula molecular |
C28H30N4O4 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole |
InChI |
InChI=1S/2C13H14N2.C2H2O4/c2*1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1;3-1(4)2(5)6/h2*1,3-6,8,14-15H,2,7,9H2;(H,3,4)(H,5,6) |
Clave InChI |
YEUJTSSECIZFCS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(=C1)C2=C3C=CNC3=CC=C2.C1CNCC(=C1)C2=C3C=CNC3=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


